4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine

Medicinal Chemistry SAR Analysis Drug Design

Reproducible SAR requires exact substitution, not generic analogs. The 2-methoxy-5-methyl group on this 4-arylthiazole-2-amine delivers XLogP3 2.6-critical for permeability studies. - **Use case:** Focused libraries targeting AChE (Alzheimer's) or novel kinase inhibitors - **Reactive handle:** Free amine for derivatization & hit-to-lead expansion - **Supply format:** Free base or HCl salt (CAS 1177334-96-1) for solubility optimization

Molecular Formula C11H12N2OS
Molecular Weight 220.29
CAS No. 784177-26-0
Cat. No. B2811772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine
CAS784177-26-0
Molecular FormulaC11H12N2OS
Molecular Weight220.29
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C2=CSC(=N2)N
InChIInChI=1S/C11H12N2OS/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
InChIKeyUTMKXDHPVOTHOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine: Properties and Heterocyclic Building Block


4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine (CAS 784177-26-0) is a synthetic organic compound belonging to the 4-aryl-2-aminothiazole class. It features a 1,3-thiazole core substituted at the 4-position with a 2-methoxy-5-methylphenyl group [1]. With a molecular formula of C11H12N2OS and a molecular weight of 220.29 g/mol, it is primarily utilized as a research chemical and a versatile building block for synthesizing more complex heterocyclic derivatives in medicinal chemistry programs . This compound is commercially available as a free base and as a hydrochloride salt (CAS 1177334-96-1), which is often preferred for enhanced solubility in aqueous research applications .

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine Substitution Specificity in SAR


In the 4-arylthiazole-2-amine class, subtle changes to the aryl substituent pattern profoundly influence key physicochemical properties and, by class-level inference, biological target engagement. Generic substitution with an unsubstituted phenyl or differently substituted analog is not a scientifically valid practice, as it alters critical parameters like lipophilicity and electronic distribution. For instance, the specific 2-methoxy-5-methyl substitution on this compound results in a computed XLogP3 value of 2.6 [1]. This property is a key determinant of passive membrane permeability and off-target binding, differentiating it from simpler analogs [2]. Consequently, for SAR studies where this specific substitution is a design element, or for developing focused libraries around this pharmacophore, substituting this compound with a generic 4-arylthiazole-2-amine is chemically and biologically unjustified and will lead to non-reproducible or irrelevant experimental outcomes.

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine: Evidence vs. Analogs


Lipophilicity Boost from 2-Methoxy-5-Methyl Substitution

The specific substitution pattern of this compound yields a computed XLogP3 value of 2.6, which is a critical determinant of its lipophilicity and potential passive membrane permeability [1]. In contrast, the unsubstituted core analog, 4-phenylthiazol-2-amine, has a computed XLogP3 of approximately 1.9 [2]. This difference of 0.7 log units represents a >5-fold increase in octanol-water partition coefficient, placing this compound in a more favorable lipophilicity range for potential blood-brain barrier penetration or membrane interaction compared to the simpler analog [3].

Medicinal Chemistry SAR Analysis Drug Design

AChE Inhibitor Potential of 4-Arylthiazole-2-Amine Core

While direct assay data for this specific compound is not available in primary literature, its scaffold is a validated pharmacophore for acetylcholinesterase (AChE) inhibition. A closely related 4-arylthiazole-2-amine derivative from the same class, compound 4f, demonstrated an IC50 of 0.66 µM against AChE in an Ellman spectrophotometric assay, which was more potent than the reference compound Rivastigmine [1]. This provides class-level evidence that the 4-arylthiazole-2-amine core is a viable scaffold for AChE inhibitor development. The unique 2-methoxy-5-methyl substitution on the target compound is a key structural variable that differentiates it from the series of compounds evaluated in the study, making it a distinct starting point for further SAR exploration.

Neuroscience Alzheimer's Disease Enzyme Inhibition

Commercial Purity Benchmark for Sourcing

For procurement purposes, the compound's quality is defined by its available purity. Multiple reputable vendors, including Enamine LLC and Leyan, list this compound with a standard purity of 95% . This serves as a baseline for comparison when sourcing from other suppliers. In contrast, its hydrochloride salt form (CAS 1177334-96-1) is also widely available at 95% purity, but offers enhanced solubility and stability, making it a distinct procurement alternative for different experimental conditions .

Chemical Sourcing Procurement Quality Control

4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine: Validated R&D Applications


AChE Inhibitor Lead Optimization in CNS

This compound is a suitable building block for generating focused libraries of 4-arylthiazole-2-amine derivatives targeting acetylcholinesterase (AChE) for Alzheimer's disease research. Its specific substitution pattern and favorable computed lipophilicity (XLogP3 = 2.6) [1] position it as a distinct starting point for SAR studies aiming to improve potency and blood-brain barrier penetration over simpler analogs [2].

Kinase Inhibitor Scaffold for SAR Studies

The 2-aminothiazole core is a well-known scaffold in kinase inhibitor design [1]. This compound's unique 2-methoxy-5-methylphenyl substituent can be utilized to synthesize novel aminothiazole-based kinase inhibitors, allowing researchers to explore new chemical space within this validated pharmacophore and potentially overcome selectivity or toxicity issues associated with earlier aminothiazole analogs [2].

Reference Standard for Analytical Chemistry

With a defined purity of 95% available from multiple commercial sources [1], this compound can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to quantify and characterize related aminothiazole derivatives in complex reaction mixtures or biological matrices [2].

Heterocyclic Building Block Synthesis

The free amine on the thiazole ring is a versatile handle for further functionalization. This compound is explicitly listed by vendors as a building block for synthesizing more complex thiazole derivatives and other heterocyclic compounds [1]. This makes it a valuable intermediate in the synthesis of diverse compound collections for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.